molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0

5H-3,5a-Epoxynaphth[2,1-c]o

Cat. No.: B071964
CAS No.: 1153-34-0
M. Wt: 278.4 g/mol
InChI Key: PHNCACYNYORRNS-YFUQURRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

5H-3,5a-Epoxynaphth[2,1-c]o can be synthesized through various methods, often starting from natural plant products. One common synthetic route involves the oxidative degradation of labdanes such as sclareol . The process typically includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of ketoesters and other intermediates can also be employed to enhance yield and efficiency .

Chemical Reactions Analysis

5H-3,5a-Epoxynaphth[2,1-c]o undergoes several types of chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for epoxidation and periodic acid for oxidative cleavage . Major products formed from these reactions include various epoxides and ketones, which can be further manipulated to produce desired derivatives .

Scientific Research Applications

5H-3,5a-Epoxynaphth[2,1-c]o has a wide range of applications in scientific research, including:

Properties

CAS No.

1153-34-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1

InChI Key

PHNCACYNYORRNS-YFUQURRKSA-N

SMILES

CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C

Synonyms

5H-3,5a-Epoxynaphth[2,1-c]o

Origin of Product

United States

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